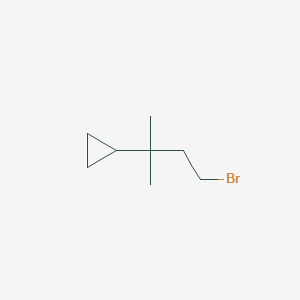

(4-Bromo-2-methylbutan-2-yl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

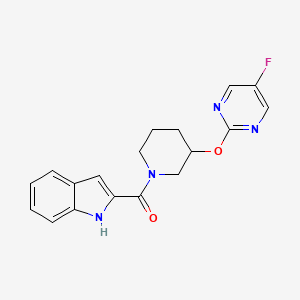

“(4-Bromo-2-methylbutan-2-yl)cyclopropane” is a chemical compound with the CAS Number: 1909313-64-9 . It has a molecular weight of 191.11 .

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-2-methylbutan-2-yl)cyclopropane” and its InChI Code is 1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3 . This indicates that the compound consists of a cyclopropane ring attached to a 4-bromo-2-methylbutan-2-yl group.Applications De Recherche Scientifique

Palladium-Catalyzed Ring Enlargement

Methylenecyclopropanes, which share structural similarity with "(4-Bromo-2-methylbutan-2-yl)cyclopropane," can be converted to cyclobutenes under the catalysis of palladium acetate. This reaction demonstrates the utility of cyclopropane derivatives in synthesizing more complex cyclic structures through ring enlargement processes (Shi et al., 2006).

Synthesis of Bicyclopropyl Derivatives

The synthesis of various 1-cyclopropylcyclopropane derivatives illustrates the versatility of cyclopropane derivatives in constructing complex molecular architectures. These compounds are prepared through reactions involving bromine/lithium exchange, highlighting the potential of cyclopropane derivatives in organic synthesis (Meijere et al., 2010).

Bioactive Cyclopropane Derivatives

The study on bromophenol derivatives with a cyclopropyl moiety reveals the biological relevance of cyclopropane derivatives. These compounds exhibit inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Tetraphosphine–Palladium-Catalyzed Synthesis of Enynes

The use of cyclopropane derivatives in palladium-catalyzed reactions to synthesize enynes demonstrates the compounds' utility in forming carbon-carbon bonds. This process highlights the role of cyclopropane derivatives in facilitating complex organic syntheses (Feuerstein et al., 2006).

Nickel-Catalyzed Rearrangements

Cyclopropylen-ynes undergo nickel-catalyzed rearrangements to form heterocycles. The selectivity of this reaction in producing cyclopentane or cycloheptene-based products underscores the cyclopropane derivatives' role in synthesizing diverse cyclic compounds (Zuo & Louie, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKXAOMFVQPXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylbutan-2-yl)cyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)

![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)